WAY-200070
Overview
Description
WAY 200070 is a synthetic, nonsteroidal, highly selective agonist of estrogen receptor beta (ERβ). It possesses 68-fold selectivity for ERβ over estrogen receptor alpha (ERα) with an effective concentration (EC50) of 2 nanomolar for ERβ and 155 nanomolar for ERα . This compound has been found to enhance serotonergic and dopaminergic neurotransmission in the central nervous system, producing antidepressant and anxiolytic-like effects in animals . It has also shown potential antidiabetic effects and may be beneficial for treating certain inflammatory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: WAY 200070 is synthesized through a multi-step process involving the formation of a benzoxazole ring system. The key steps include:
Bromination: The introduction of a bromine atom into the aromatic ring.
Cyclization: Formation of the benzoxazole ring through cyclization reactions.
Hydroxylation: Introduction of hydroxyl groups to the aromatic ring.
Industrial Production Methods: The industrial production of WAY 200070 involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pressure, and solvent conditions during the synthesis. The compound is typically purified using techniques such as recrystallization and chromatography to ensure a high degree of purity .
Types of Reactions:
Oxidation: WAY 200070 can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinone-like structures.
Reduction: The compound can be reduced to remove the bromine atom or to convert the benzoxazole ring to a more saturated form.
Substitution: WAY 200070 can undergo substitution reactions where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation Products: Quinone-like structures.
Reduction Products: Saturated benzoxazole derivatives.
Substitution Products: Various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
WAY 200070 has a wide range of scientific research applications:
Chemistry: Used as a selective ligand for studying estrogen receptor beta signaling pathways.
Biology: Investigated for its role in modulating neurotransmission and its potential effects on behavior and mood.
Medicine: Explored as a potential novel antidepressant and anxiolytic agent.
Industry: Utilized in the development of selective estrogen receptor modulators for therapeutic applications.
Mechanism of Action
WAY 200070 exerts its effects by selectively binding to estrogen receptor beta (ERβ). This binding leads to the activation of ERβ, which then modulates the transcription of target genes involved in various physiological processes. The compound enhances serotonergic and dopaminergic neurotransmission in the central nervous system, contributing to its antidepressant and anxiolytic effects . Additionally, it has been shown to produce antidiabetic effects by modulating insulin signaling pathways .
Comparison with Similar Compounds
WAY 200070 is unique due to its high selectivity for estrogen receptor beta (ERβ) over estrogen receptor alpha (ERα). Similar compounds include:
Diarylpropionitrile (DPN): Another selective ERβ agonist with similar biological activities.
ERB-196: A selective ERβ agonist with potential therapeutic applications.
Erteberel: A selective ERβ agonist investigated for its effects on metabolic and inflammatory conditions.
WAY 200070 stands out due to its potent anxiolytic and antidepressant-like effects, as well as its potential antidiabetic and anti-inflammatory properties .
Properties
IUPAC Name |
7-bromo-2-(4-hydroxyphenyl)-1,3-benzoxazol-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNO3/c14-10-5-9(17)6-11-12(10)18-13(15-11)7-1-3-8(16)4-2-7/h1-6,16-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAILVWEAXFTSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C(=CC(=C3)O)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432027 | |
Record name | 7-Bromo-2-(4-hydroxyphenyl)-1,3-benzoxazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
440122-66-7 | |
Record name | 7-Bromo-2-(4-hydroxyphenyl)-1,3-benzoxazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | WAY-200070 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | WAY-200070 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LK94JP5JT7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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